1-苯甲酰-4-异丙基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

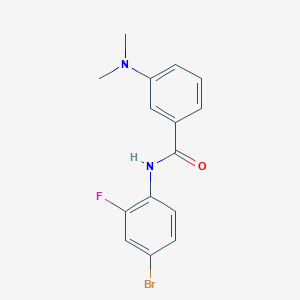

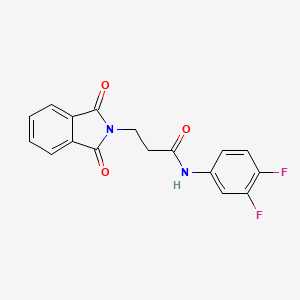

1-benzoyl-4-isopropylpiperazine is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential applications. It belongs to the class of piperazines substituted at the benzoyl and isopropyl positions, offering diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of 1-benzoyl-4-isopropylpiperazine and related compounds involves multiple steps, including condensation, cyclization, and reduction reactions. For instance, the synthesis of related piperazine derivatives has been achieved through the condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride (Cignarella & Gallo, 1974). Another approach involves the RuO4-mediated oxidation of N-benzylated tertiary amines, leading to various oxygenated derivatives (Petride et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of 1-benzoyl-4-isopropylpiperazine derivatives has been carried out using spectroscopic and crystallographic techniques. For example, X-ray crystallography has been used to determine the structure of related compounds, revealing their tautomeric forms and conformational details (Kataeva et al., 2002).

Chemical Reactions and Properties

1-benzoyl-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, which leads to the formation of oxygenated derivatives. The oxidation process involves attack at endocyclic and exocyclic positions, resulting in complex reaction outcomes (Petride et al., 2006).

Physical Properties Analysis

The physical properties of 1-benzoyl-4-isopropylpiperazine derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Techniques like X-ray crystallography provide insight into the solid-state structure of these compounds (Kataeva et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-benzoyl-4-isopropylpiperazine, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups and molecular structure. Charge transfer complex formation with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone highlights its donor properties and the stability of resulting complexes (Abbu et al., 2019).

科学研究应用

电荷转移复合物分析

Abbu 等人(2019 年)的研究重点是 1-苯甲酰哌嗪 (1-BP) 与 2, 3-二氯-5,6-二氰基对苯醌 (DDQ) 的电荷转移 (CT) 复合物形成,展示了其在化学计量和热力学分析方面的潜力。本研究在不同温度下利用乙腈中的分光光度法,揭示了 CT 复合物的放热形成和高稳定性,这得到了实验和计算密度泛函理论 (DFT) 研究的支持 (Abbu 等人,2019 年)。

碳酸酐酶抑制

Mancuso 等人(2020 年)合成并对一系列取代的苯磺酰胺(包括 1-苯甲酰-4-异丙基哌嗪衍生物)进行了生物化学评估,作为碳酸酐酶 (CA) 同工型的抑制剂。这些化合物有望用于识别新的治疗方法,其中特定的衍生物显示出对某些 CA 同工型的选择性,这些同工型对脑功能和肿瘤表达至关重要 (Mancuso 等人,2020 年)。

HIV-1 附着抑制

Meanwell 等人(2009 年)的一项研究将 1-(4-苯甲酰哌嗪-1-基)-2-(1H-吲哚-3-基)乙烷-1,2-二酮表征为 HIV-1 附着的抑制剂,干扰病毒 gp120 和宿主细胞受体 CD4 相互作用。本研究探索了结构变化对苯甲酰胺部分的影响,表明了开发新型抗病毒剂的潜力 (Meanwell 等人,2009 年)。

神经毒性效应分析

Katz 等人(2018 年)比较了苄基哌嗪和苯甲酰哌嗪对多巴胺能人神经母细胞瘤细胞系的神经毒性作用,阐明了导致神经元细胞死亡的机制。这种比较提供了对这些化合物诱导的细胞神经毒性的见解,对于了解其潜在风险至关重要 (Katz 等人,2018 年)。

安全和危害

未来方向

属性

IUPAC Name |

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPXDCTEPCQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)